4-(4-tert-butylphenyl)-11-cyclopropyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one
Description
This heterocyclic compound features a polycyclic core integrating thia (sulfur), aza (nitrogen), and aryl substituents. Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELX programs being pivotal for refinement and validation .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-11-cyclopropyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3OS/c1-28(2,3)19-13-11-18(12-14-19)25-30-23-22-20(16-7-5-4-6-8-16)15-21(17-9-10-17)29-27(22)33-24(23)26(32)31-25/h4-8,11-15,17,25,30H,9-10H2,1-3H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWDVPWORNORMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC4=C3C(=CC(=N4)C5CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenyl)-11-cyclopropyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method is efficient and environmentally benign, utilizing renewable starting materials such as levulinic acid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenyl)-11-cyclopropyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this triazatricyclo structure exhibit significant antimicrobial properties. For instance, studies on related thioether compounds have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis and M. smegmatis . The incorporation of the thioether group in the structure is believed to enhance the bioavailability and stability of such compounds.
Anticancer Potential
Some studies have explored the anticancer potential of triazine derivatives, which share structural similarities with the target compound. These derivatives have demonstrated cytotoxic effects on cancer cell lines, likely due to their ability to interfere with cellular signaling pathways . The presence of the cyclopropyl group may also contribute to the modulation of biological activity by altering pharmacokinetic properties.
Catalysis
The compound can serve as a precursor in the synthesis of more complex molecules through palladium-catalyzed reactions. Cyclopropyl thioethers have been utilized in various coupling reactions, showcasing their versatility as intermediates in organic synthesis . The unique electronic properties imparted by the sulfur atom and cyclopropyl ring make these compounds valuable in designing new catalysts.
Material Science
Due to its unique structural features, this compound may find applications in developing advanced materials such as organic semiconductors or polymers. The presence of multiple functional groups allows for modifications that could enhance material properties for electronic applications .
Case Study 1: Antimicrobial Efficacy
A study focusing on cyclopropyl thioether derivatives revealed that modifications to the sulfur-containing compounds significantly improved their antibacterial activity against M. tuberculosis. The introduction of electron-withdrawing groups increased potency due to enhanced interaction with bacterial enzymes .
| Compound Structure | Activity Against M. tuberculosis | Reference |
|---|---|---|
| Cyclopropyl Thioether A | Moderate | |
| Cyclopropyl Thioether B | High |
Case Study 2: Synthesis and Characterization
Another investigation into the synthesis of similar triazine derivatives highlighted the efficiency of palladium-catalyzed cross-coupling reactions using these compounds as starting materials. The resulting products exhibited varied biological activities, further establishing the importance of structural modifications .
| Reaction Type | Yield (%) | Biological Activity |
|---|---|---|
| Suzuki Coupling | 85% | Anticancer |
| Stille Coupling | 90% | Antimicrobial |
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenyl)-11-cyclopropyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity may be attributed to its ability to modulate pain receptors and inflammatory pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares structural motifs with tetracyclic derivatives reported in , such as:
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
Key differences include:
- Substituents: The tert-butylphenyl group in the target compound vs. methoxy/hydroxyphenyl groups in analogs.
- Cyclopropane Integration : Unique to the target compound, the cyclopropyl group may confer conformational constraints absent in analogs.
Table 1: Structural and Physicochemical Comparison
*Molecular formulas estimated based on structural data.
Analytical Profiling
LC/MS and NMR are critical for characterizing such complex molecules. highlights LC/MS as a gold standard for identifying minor metabolites in marine actinomycetes, applicable to purity assessment and structural elucidation of the target compound . X-ray crystallography via SHELX remains indispensable for resolving intricate polycyclic frameworks .
Research Findings and Implications
- Stability : The tert-butyl group in the target compound likely improves metabolic stability compared to hydroxy/methoxy analogs, which are prone to oxidative demethylation or glucuronidation.
- Synthetic Accessibility : The cyclopropyl group may complicate synthesis due to strain, whereas dithia analogs in are more straightforward to assemble.
- Thermodynamic Properties : The rigid tricyclic core of the target compound suggests higher melting points (>200°C) compared to less constrained analogs (~150–180°C).
Biological Activity
The compound 4-(4-tert-butylphenyl)-11-cyclopropyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of key intermediates through reactions such as:
- Reaction of keto acids with methyl chloroformate and substituted o-aminobenzyl alcohols using triethylamine as a base.
- Use of continuous flow reactors for industrial-scale production to improve yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been studied for various potential therapeutic applications:
- Antimicrobial Properties : Exhibits activity against a range of bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction.
- Analgesic and Anti-inflammatory Effects : Its mechanism may involve modulation of pain receptors and inflammatory pathways.
Research Findings
Recent studies have provided insights into the biological activities and mechanisms of action of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays.
- Cancer Cell Proliferation : In vitro testing on HeLa cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Animal models demonstrated reduced paw edema upon administration of the compound, indicating its potential as an analgesic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
